5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
CAS No.: 929972-84-9
Cat. No.: VC4149000
Molecular Formula: C10H8ClFN2O
Molecular Weight: 226.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929972-84-9 |
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Molecular Formula | C10H8ClFN2O |
Molecular Weight | 226.64 |
IUPAC Name | 5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 |
Standard InChI Key | SLNHRJAZRIKQNM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3, the 3-fluoro-4-methylphenyl group introduces steric and electronic effects, while the chloromethyl substituent at position 5 enhances electrophilicity, facilitating nucleophilic substitutions . Key structural attributes include:
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Molecular Formula: C₁₀H₈ClFN₂O
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Molecular Weight: 226.63 g/mol
The fluorine atom at the phenyl ring’s meta position and the methyl group at the para position contribute to lipophilicity, potentially influencing membrane permeability in biological systems .
Physicochemical Properties
While experimental data for this specific compound are sparse, analogous 1,2,4-oxadiazoles exhibit the following properties:
Property | Value/Range | Source |
---|---|---|
Melting Point | 80–120°C (estimated) | |
Solubility | DMSO, ethanol, chloroform | |
Stability | Sensitive to hydrolysis | |
LogP (lipophilicity) | ~2.5 (calculated) |
The chloromethyl group’s reactivity necessitates storage at 2–8°C to prevent degradation .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Two primary methods are employed:
Method 1: Amidoxime Cyclization
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Step 1: React 3-fluoro-4-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime.
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Step 2: Cyclize the amidoxime with chloroacetic acid under acidic conditions (e.g., HCl, 80°C) .
Method 2: Carbodiimide-Mediated Coupling
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Step 1: Condense 3-fluoro-4-methylbenzamide with chloroacetamide oxime using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Optimization Challenges
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Byproduct Formation: Competing reactions may yield regioisomers, necessitating precise temperature control .
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Purification: Silica gel chromatography is often required due to polar byproducts .
Biological Activity and Mechanisms
Compound | Cell Line (IC₅₀, μM) | Reference |
---|---|---|
Prodigiosin | MCF-7: 1.93 | |
Analog 9c | HCT-116: 1.17 | |
This Compound | Not reported | — |
Immunomodulatory Effects
Patent WO2015033299A1 highlights 1,2,4-oxadiazoles as PD-1/PD-L1 inhibitors, suggesting potential in cancer immunotherapy . The chloromethyl group may serve as a reactive handle for covalent binding to target proteins .
GHS Code | Risk Statement | Precautionary Measure |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear gloves |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in ventilated areas |
Supplier | Quantity | Price (USD) | Purity |
---|---|---|---|
AK Scientific | 100 mg | 214 | 95% |
American Custom Chemicals | 1 g | 657 | 95% |
Combi-Blocks | 250 mg | 188 | 95% |
Comparative Analysis with Related Compounds
Structural Analogues
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups (EWGs): Fluorine enhances metabolic stability and target affinity .
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Chloromethyl Group: Increases reactivity for covalent inhibition strategies .
Future Directions and Challenges
Research Priorities
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Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life.
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Target Identification: Screen against kinase libraries or GPCR panels.
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Toxicity Profiling: Evaluate hepatotoxicity and cardiotoxicity in preclinical models.
Synthetic Challenges
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